Serotonin

Catalog No.
S584333
CAS No.
50-67-9
M.F
C10H12N2O
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Serotonin

CAS Number

50-67-9

Product Name

Serotonin

IUPAC Name

3-(2-aminoethyl)-1H-indol-5-ol

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C10H12N2O/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10/h1-2,5-6,12-13H,3-4,11H2

InChI Key

QZAYGJVTTNCVMB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)C(=CN2)CCN

Solubility

25.5 mg/mL

Synonyms

3-(2-AMINOETHYL)INDOL-5-OL;3-(2-AMINOETHYL)-5-HYDROXYINDOLE;3-(2-AMINO-ETHYL)-1H-INDOL-5-OL;5-HYDROXYTRYPTAMINE;AURORA KA-7815;3-(2-aminoethyl)-indol-5-o;3-(beta-aminoethyl)-5-hydroxyindole;5-hta

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CCN

Neurotransmitter and Brain Function

Serotonin acts as a neurotransmitter, a chemical messenger in the brain that transmits signals between neurons. It is synthesized from the amino acid tryptophan and is primarily found in the central nervous system, particularly in the brainstem and raphe nuclei. Research suggests that serotonin influences various aspects of brain function, including:

  • Mood regulation: Studies have linked low serotonin levels to mood disorders like depression and anxiety. However, the exact relationship between serotonin and mood remains complex and is still being actively investigated. []
  • Learning and memory: Serotonin receptors are present in brain regions involved in learning and memory, suggesting its potential role in these cognitive processes. []
  • Sleep-wake cycle: Serotonin is involved in regulating the sleep-wake cycle, with its levels naturally fluctuating throughout the day. []
  • Appetite and satiety: Serotonin signaling in the hypothalamus influences feelings of hunger and fullness, impacting food intake and weight regulation. []

Peripheral Functions beyond the Brain

Interestingly, around 90% of the body's serotonin is actually produced in the gastrointestinal tract, where it plays a critical role in gut motility and digestion. Additionally, research suggests that serotonin is involved in various other peripheral functions, including:

  • Cardiovascular function: Serotonin influences blood pressure regulation and platelet aggregation. []
  • Bone health: Studies suggest a potential link between serotonin signaling and bone density. []
  • Sexual function: Serotonin is involved in regulating ejaculation and sexual desire. []

Therapeutic Potential and Ongoing Research

Given its diverse functions, serotonin is a target for various ongoing research efforts aimed at developing novel therapeutic strategies for various medical conditions. Some examples include:

  • Antidepressant medications: Selective serotonin reuptake inhibitors (SSRIs) are a class of widely used antidepressants that work by increasing serotonin levels in the brain. []
  • Migraine treatment: Some migraine medications target serotonin receptors, suggesting its potential role in migraine pathophysiology. []
  • Digestive disorders: Research is exploring the potential of modulating serotonin signaling for treating conditions like irritable bowel syndrome. []

Serotonin, scientifically known as 5-hydroxytryptamine, is a biogenic monoamine neurotransmitter that plays a critical role in various physiological and psychological processes in the human body. It is synthesized primarily from the amino acid tryptophan through a two-step enzymatic process involving tryptophan hydroxylase and aromatic L-amino acid decarboxylase. This compound is found predominantly in the gastrointestinal tract, blood platelets, and the central nervous system, influencing mood, appetite, digestion, and sleep cycles .

Serotonin's mechanism of action varies depending on its role in the body. In the CNS, serotonin interacts with various serotonin receptor subtypes located on postsynaptic neurons. This interaction triggers a cascade of cellular events that influence mood, sleep, appetite, and other functions. In the periphery, serotonin interacts with receptors on smooth muscle cells in the gut, platelets, and blood vessel walls, affecting digestion, blood clotting, and blood pressure, respectively [].

  • Hydroxylation: Tryptophan is converted to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase, which is the rate-limiting step in serotonin production.
  • Decarboxylation: 5-Hydroxytryptophan is then decarboxylated to form serotonin via aromatic L-amino acid decarboxylase.

Once synthesized, serotonin can undergo metabolism primarily in the liver, where it is oxidized by monoamine oxidase to form 5-hydroxyindoleacetaldehyde and subsequently to 5-hydroxyindoleacetic acid, which is excreted in urine .

Serotonin acts predominantly through its interaction with various receptors categorized into seven classes (5-HT1 to 5-HT7), which are primarily G protein-coupled receptors. These receptors mediate diverse physiological processes including:

  • Mood Regulation: Serotonin is often referred to as the "feel-good" neurotransmitter due to its significant role in mood stabilization and emotional well-being.
  • Digestive Functions: It influences gastrointestinal motility and secretion.
  • Sleep-Wake Cycles: As a precursor to melatonin, serotonin helps regulate circadian rhythms.
  • Cardiovascular Effects: It can affect vascular tone and platelet aggregation .

In addition to natural biosynthesis from tryptophan, serotonin can be synthesized in laboratories using various methods. Common laboratory synthesis involves:

  • Starting Material: Tryptophan or 5-hydroxytryptophan.
  • Enzymatic Catalysis: Utilizing enzymes such as tryptophan hydroxylase and aromatic L-amino acid decarboxylase under controlled conditions to facilitate the conversion into serotonin .

Serotonin has several applications across different fields:

  • Pharmaceuticals: Many antidepressants target serotonin pathways (e.g., selective serotonin reuptake inhibitors) to alleviate symptoms of depression and anxiety.
  • Dietary Supplements: Compounds like 5-hydroxytryptophan are marketed for mood enhancement and sleep regulation.
  • Research: Studies on serotonin's role in various disorders have led to insights into conditions such as irritable bowel syndrome, migraines, and mood disorders .

Research has demonstrated that serotonin interacts with numerous biological systems:

  • Neurotransmission: Its binding to receptors initiates signaling cascades that influence neuronal excitability and synaptic plasticity.
  • Hormonal Regulation: Serotonin affects the release of hormones such as insulin from pancreatic cells through serotonylation—a mechanism where serotonin modifies proteins involved in signaling pathways .
  • Vascular Responses: Studies indicate that serotonin can modulate vascular smooth muscle tone, affecting both vasodilation and vasoconstriction depending on receptor subtype activation .

Several compounds share structural or functional similarities with serotonin. Below is a comparison highlighting their uniqueness:

CompoundStructure SimilarityBiological RoleUnique Aspect
DopamineCatecholamineReward and pleasure signalingPrimarily involved in reward pathways
NorepinephrineCatecholamineStress responseKey player in fight-or-flight response
MelatoninDerived from serotoninSleep regulationFunctions mainly as a sleep hormone
HistamineBiogenic amineImmune responsePrimarily involved in allergic reactions
TryptophanPrecursorProtein synthesisEssential amino acid not synthesized by the body

Serotonin's unique role lies in its extensive influence on mood regulation, gastrointestinal function, and its multifaceted interactions with various receptors across different systems .

Physical Description

Solid

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

176.094963011 g/mol

Monoisotopic Mass

176.094963011 g/mol

Heavy Atom Count

13

LogP

0.21 (LogP)
0.21

Melting Point

167.5 °C

UNII

333DO1RDJY

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H361 (99.48%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Serotonin Receptor Agonists

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

50-67-9

Metabolism Metabolites

Serotonin has known human metabolites that include (2S,3S,4S,5R)-6-[[3-(2-Aminoethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxy-2-oxanecarboxylic acid and 3-Ethyl-1H-indol-5-ol.
Serotonin is a known human metabolite of 5-methoxytryptamine.

Wikipedia

Serotonin
Biotin

Dates

Modify: 2023-09-12

[Serotonin-norepinephrine reuptake inhibitors in psychiatry and neurology]

Yu P Sivolap
PMID: 34481450   DOI: 10.17116/jnevro2021121081141

Abstract

Antidepressants are one of the most important classes of psychotropic drugs and they are widely used in clinical practice, mainly in psychiatry and neurology. The main indications for the use of antidepressants are depression and anxiety disorders. First-line antidepressants are selective serotonin reuptake inhibitors, as well as serotonin-norepinephrine reuptake inhibitors which due to their dual pharmacological action have an additional effect on pain syndromes that determines their use in the treatment of neuropathic pain and fibromyalgia. A special place among the serotonin-norepinephrine reuptake inhibitors has duloxetine, which is characterized by proven efficacy in the treatment of depression, anxiety disorders, as well as isolated and comorbid pain. The optimal balance of efficacy and tolerability determines the possibility of safe use of duloxetine in patients with severe neurological disorders.


Increased serotonin prevents compulsion in addiction

Katsuhiko Miyazaki, Kayoko W Miyazaki
PMID: 34516803   DOI: 10.1126/science.abl6285

Abstract

[Figure: see text].


Maternal chewing improves prenatal stress-induced cognitive deficit and anxiety-like behavior associated with alterations of the apoptotic response and serotonin pathway in mouse offspring

Kyoko Kajimoto, Chie Hisada, Suzuko Ochi, Eri Yoshikawa, Ayumi Suzuki, Hiroko Tsugane, Jiahe Zhang, Mitsuo Iinuma, Kin-Ya Kubo, Kagaku Azuma
PMID: 34438320   DOI: 10.1016/j.archoralbio.2021.105245

Abstract

To examine whether maternal chewing affects prenatal stress-induced behavioral alternations associated with the changes in apoptosis-related proteins and serotonin pathway of the mouse offspring.
Pregnant mice were assigned to control, stress, and stress/chewing groups. Stress mice were placed in restraint tubes, from gestational day 12 until parturition. Stress/chewing mice were given a wooden stick for chewing during stress period. Morris water maze and hole-board tests were applied for behavioral alterations in one-month-old male pups. Hippocampal mRNA expression of B-cell lymphoma 2 (Bcl-2) and Bcl-2 associated X protein (Bax) was analyzed by quantitative real-time PCR. Serotonin and tryptophan hydroxylase expression level in the dorsal raphe nucleus was investigated immunohistochemically.
Prenatal stress impaired the spatial learning, induced anxiety-like behavior, increased the ratio of hippocampal Bax/Bcl-2 expression, and decreased the expression of serotonin and tryptophan hydroxylase in dorsal raphe nucleus of the offspring. Maternal chewing ameliorated prenatal stress-induced cognitive impairment, anxiety-like behavior, and attenuated the increased ratio of hippocampal Bax/Bcl-2 expression, and the downregulated serotonin signaling in dorsal raphe nucleus of the offspring.
Our results indicate that maternal chewing could improve prenatal stress-related anxiety-like behavior and cognitive impairment in mouse offspring, at least in part by affecting hippocampal apoptotic response and central serotonin pathway.


Association of serotonin levels in patients of vasovagal syncope and postural tachycardia syndrome

Hammad Raziq, Humaira Fayyaz, Rabia Azhar, Azmat Hayyat, Sobia Waqas
PMID: 34418010   DOI: 10.47391/JPMA.053

Abstract

To determine the level of serotonin in patients of vasovagal syncope and postural tachycardia syndrome after head-up tilt test.
The cross-sectional analytical study was conducted at the Islamic International Medical College and the Department of Electrophysiology, Armed Forces Institute of Cardiology, Rawalpindi, from April 2017 to March 2018. Group A comprised cases of vasovagal syncope, group B had patients of postural tachycardia syndrome, and group C had healthy controls. Cases were chosen on the basis of history, episodes of syncope and findings of head-up tilt test. After the test, blood samples were taken for hormonal analysis of serotonin using enzyme-linked immunosorbent assay. Data was analysed using SPSS 21.
Of the 80 subjects, 35(43.8%) were in group A, 35(43.8%) in group B and 10(12.4%) in group C. Mean serotonin value in group A was 918.39±380.16nM, in group B it was 1188.70±449.55nM., while in control group C the mean value was 771.40±376.14nM (p<0.05).
Serotonin was found to have a significant role in syncope pathophysiology.


[Neurotransmitter changes in the rat brain under combined intoxication induced by alcohol and morphine]

I M Vialichko, S V Lelevich, V V Lelevich, E M Doroshenko, V Yu Smirnov
PMID: 34414890   DOI: 10.18097/PBMC20216704323

Abstract

We investigated the levels of biogenic monoamines and their metabolites in the rat hypothalamus, midbrain and cerebellum in acute complex intoxication with morphine and alcohol. The distinctive features of neurotransmitter disorders in various parts of the rat brain under a single exposure to ethanol and morphine, as well as the differences between acute morphine-alcohol and alcohol-morphine intoxication were established. Complex intoxication with alcohol and morphine resulted in signs of dopamine consumption only in the hypothalamus, regardless of the order of alcohol and morphine administration. Under conditions of alcohol-morphine intoxication an increase in the level of metabolites of the serotonergic system was noted in the investigated parts of the brain. In the midbrain and cerebellum the manifestation of combined action of ethanol and morphine is mainly determined by the effect of the last of the administered substances. There are features of changes in the indices of the dopaminergic and serotonergic systems in these experimental conditions, confirmed by the processes of dopamine catabolism and a decrease in the norepinephrine and serotonin concentration in the hypothalamus, which are not observed under individual action of ethanol and morphine.


The antidepressant drug vilazodone is an allosteric inhibitor of the serotonin transporter

Per Plenge, Dongxue Yang, Kristine Salomon, Louise Laursen, Iris E Kalenderoglou, Amy H Newman, Eric Gouaux, Jonathan A Coleman, Claus J Loland
PMID: 34417466   DOI: 10.1038/s41467-021-25363-3

Abstract

Depression is a common mental disorder. The standard medical treatment is the selective serotonin reuptake inhibitors (SSRIs). All characterized SSRIs are competitive inhibitors of the serotonin transporter (SERT). A non-competitive inhibitor may produce a more favorable therapeutic profile. Vilazodone is an antidepressant with limited information on its molecular interactions with SERT. Here we use molecular pharmacology and cryo-EM structural elucidation to characterize vilazodone binding to SERT. We find that it exhibits non-competitive inhibition of serotonin uptake and impedes dissociation of [
H]imipramine at low nanomolar concentrations. Our SERT structure with bound imipramine and vilazodone reveals a unique binding pocket for vilazodone, expanding the boundaries of the extracellular vestibule. Characterization of the binding site is substantiated with molecular dynamics simulations and systematic mutagenesis of interacting residues resulting in decreased vilazodone binding to the allosteric site. Our findings underline the versatility of SERT allosteric ligands and describe the unique binding characteristics of vilazodone.


The roles of serotonin in cell adhesion and migration, and cytoskeletal remodeling

Joe Anand Kumar John Jayakumar, Mitradas M Panicker
PMID: 34494935   DOI: 10.1080/19336918.2021.1963574

Abstract

Serotonin is well known as a neurotransmitter. Its roles in neuronal processes such as learning, memory or cognition are well established, and also in disorders such as depression, schizophrenia, bipolar disorder, and dementia. However, its effects on adhesion and cytoskeletal remodelling which are strongly affected by 5-HT receptors, are not as well studied with some exceptions for e.g. platelet aggregation. Neuronal function is strongly dependent on cell-cell contacts and adhesion-related processes. Therefore the role played by serotonin in psychiatric illness, as well as in the positive and negative effects of neuropsychiatric drugs through cell-related adhesion can be of great significance. In this review, we explore the role of serotonin in some of these aspects based on recent findings.


Highlighting Immune System and Stress in Major Depressive Disorder, Parkinson's, and Alzheimer's Diseases, with a Connection with Serotonin

Ana Salomé Correia, Armando Cardoso, Nuno Vale
PMID: 34445231   DOI: 10.3390/ijms22168525

Abstract

There is recognition that both stress and immune responses are important factors in a variety of neurological disorders. Moreover, there is an important role of several neurotransmitters that connect these factors to several neurological diseases, with a special focus in this paper on serotonin. Accordingly, it is known that imbalances in stressors can promote a variety of neuropsychiatric or neurodegenerative pathologies. Here, we discuss some facts that link major depressive disorder, Alzheimer's, and Parkinson's to the stress and immune responses, as well as the connection between these responses and serotonergic signaling. These are important topics of investigation which may lead to new or better treatments, improving the life quality of patients that suffer from these conditions.


Explore Compound Types